ETHYL 3-{[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}BENZOATE
Description
ETHYL 3-{[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a 4-bromo-2-chloroaniline moiety
Properties
IUPAC Name |
ethyl 3-[(4-bromo-2-chlorophenyl)carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O3/c1-2-23-15(21)10-4-3-5-12(8-10)19-16(22)20-14-7-6-11(17)9-13(14)18/h3-9H,2H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJRWFVGPWPAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}BENZOATE typically involves a multi-step process. One common method includes the following steps:
Acylation Reaction: The starting material, 4-bromo-2-chloroaniline, undergoes an acylation reaction with ethyl 3-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-{[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aniline ring can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove the halogen atoms or reduce the carbonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products include derivatives with different substituents replacing the halogen atoms.
Hydrolysis: The major product is 3-{[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}BENZOIC ACID.
Reduction: Products include reduced forms of the original compound with fewer halogen atoms or reduced carbonyl groups.
Scientific Research Applications
ETHYL 3-{[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}BENZOATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3-{[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the bromo and chloro substituents can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
ETHYL 3-{[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}BENZOATE can be compared with similar compounds such as:
ETHYL 3-{[(4-BROMOANILINO)CARBONYL]AMINO}BENZOATE: Lacks the chlorine substituent, which may affect its reactivity and binding properties.
ETHYL 3-{[(4-CHLOROANILINO)CARBONYL]AMINO}BENZOATE: Lacks the bromine substituent, which may influence its chemical behavior and biological activity.
ETHYL 3-{[(4-FLUORO-2-CHLOROANILINO)CARBONYL]AMINO}BENZOATE: Contains a fluorine substituent instead of bromine, potentially altering its chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
